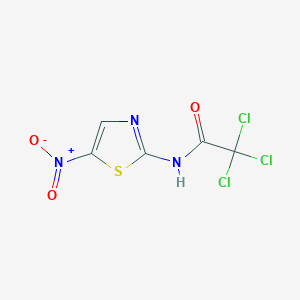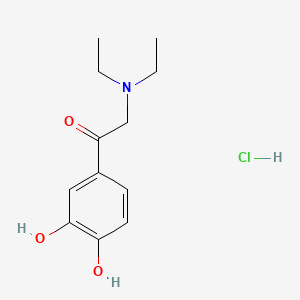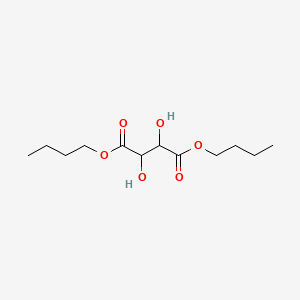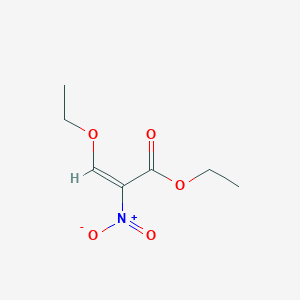
2-(4-Bromophenoxy)-N'-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
准备方法
The synthesis of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzyl alcohol.
Formation of Intermediate: 4-bromophenol is reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then condensed with 4-((4-chlorobenzyl)oxy)benzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反应分析
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
科学研究应用
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
相似化合物的比较
2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide can be compared with similar compounds such as:
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)acetohydrazide: This compound has a methoxy group instead of a chlorobenzyl group, which may affect its reactivity and biological activity.
2-(4-Chlorophenoxy)-N’-(4-((4-bromobenzyl)oxy)benzylidene)acetohydrazide: This compound has the positions of bromine and chlorine swapped, which can lead to different chemical and biological properties.
The uniqueness of 2-(4-Bromophenoxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
767334-08-7 |
|---|---|
分子式 |
C22H18BrClN2O3 |
分子量 |
473.7 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrClN2O3/c23-18-5-11-21(12-6-18)29-15-22(27)26-25-13-16-3-9-20(10-4-16)28-14-17-1-7-19(24)8-2-17/h1-13H,14-15H2,(H,26,27)/b25-13+ |
InChI 键 |
OZHIRGWGECZRRK-DHRITJCHSA-N |
手性 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br)Cl |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)




![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)


![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
